![molecular formula C15H16N2O3 B15312767 2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, an ethenyloxyethyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the cyano group and the methoxyphenyl group makes it susceptible to nucleophilic attack, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazonoyl chloride, sodium ethoxide, and acetic acid. For example, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature can yield aminopyrazole derivatives .
Major Products Formed: The major products formed from the reactions of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide include various heterocyclic compounds, such as aminopyrazoles and other nitrogen-containing heterocycles .
Scientific Research Applications
In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their biological activities . In biology and medicine, derivatives of this compound have shown activity against diseases such as tuberculosis and dengue . Additionally, its unique chemical structure makes it a valuable tool for studying enzyme inhibition and other biochemical processes .
Mechanism of Action
The mechanism of action of 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The cyano group and the methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide include other cyanoacetamide derivatives and methoxyphenyl-substituted compounds. Examples include ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate and ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate .
Uniqueness: What sets 2-cyano-N-[2-(ethenyloxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide apart from similar compounds is its combination of functional groups, which confer unique reactivity and biological activity. The presence of the ethenyloxyethyl group, in particular, distinguishes it from other cyanoacetamide derivatives and contributes to its distinct chemical behavior .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2-ethenoxyethyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-9-8-17-15(18)13(11-16)10-12-4-6-14(19-2)7-5-12/h3-7,10H,1,8-9H2,2H3,(H,17,18)/b13-10+ |
InChI Key |
ZTTBSAUMUTXZNK-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCOC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


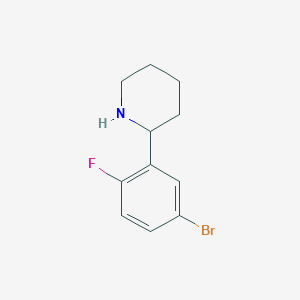
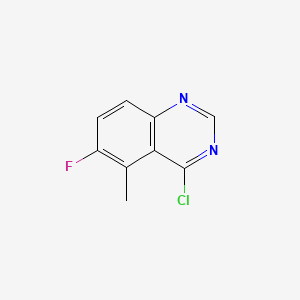
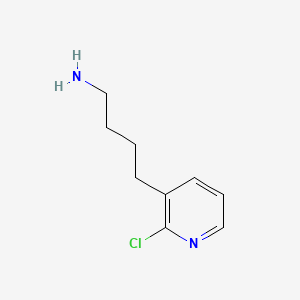
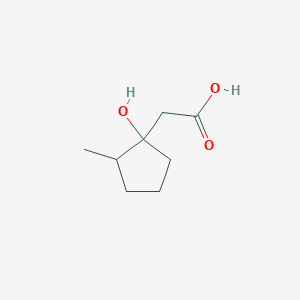
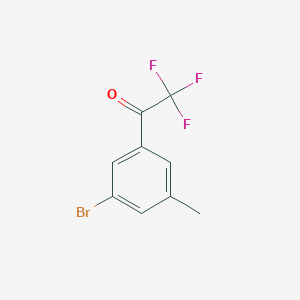
![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)
![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
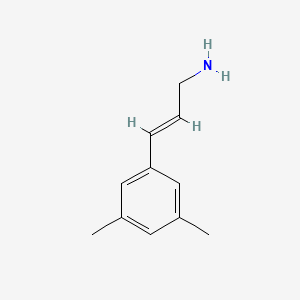
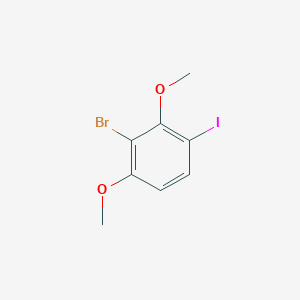
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
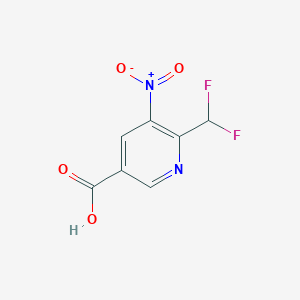

![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
